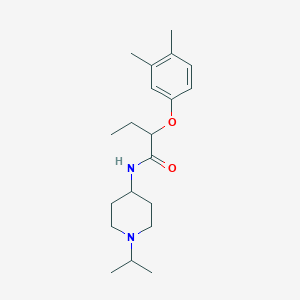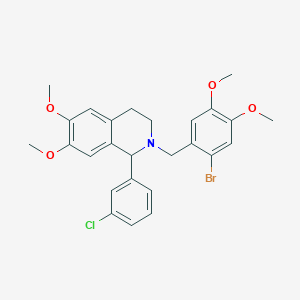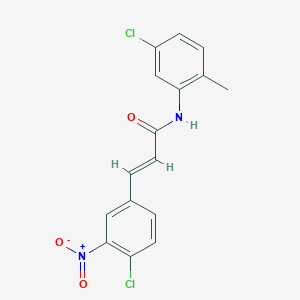
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a specialized chemical entity, likely of interest for its unique structural features and potential applications in chemical synthesis and materials science. While there is no direct research available on this exact compound, studies on structurally related compounds suggest a broad interest in their synthesis, molecular structure, chemical reactions, and properties for various applications, including pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
Research on related compounds indicates a multi-step synthetic approach involving the formation of pyrrolidinyl and phenylimidothiocarbamate moieties. Techniques such as palladium-catalyzed cross-coupling reactions (Suzuki coupling) and condensation reactions might be relevant for the synthesis of similar structures. The detailed synthesis of related compounds involves strategic functionalization and coupling of bromophenyl and pyrrolidine units, followed by the incorporation of the imidothiocarbamate group.
Molecular Structure Analysis
The molecular structure of related compounds often features conjugated systems, heterocyclic rings, and substituents that influence electronic properties and reactivity. X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly employed to elucidate structural details, including bond lengths, angles, and conformations. For example, compounds with bromophenyl and pyrrolidine units have been shown to exhibit specific conformational preferences and intermolecular interactions, influencing their chemical behavior and properties.
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of bromophenyl and pyrrolidine groups, enabling participation in various organic reactions, including nucleophilic substitutions and cycloadditions. Their chemical properties are shaped by the functional groups present, with imidothiocarbamate moieties potentially imparting unique reactivity patterns due to their nucleophilic and electrophilic sites.
Physical Properties Analysis
Compounds containing bromophenyl, pyrrolidine, and imidothiocarbamate groups typically exhibit distinct physical properties, such as melting points, solubility in various solvents, and stability under different conditions. These properties are crucial for their handling, storage, and application in synthetic processes.
Chemical Properties Analysis
The chemical behavior of these compounds is significantly influenced by their molecular structure. Factors such as electronic distribution, steric hindrance, and the presence of electron-withdrawing or donating groups affect their reactivity, acidity/basicity, and participation in chemical reactions.
References:
- For an in-depth look into the kinetics and mechanisms of related reactions, see the work by Castro, E., Cubillos, M., & Santos, J. G. (2004) in The Journal of Organic Chemistry (Castro et al., 2004).
- For synthesis and characterization of related polymers, refer to the study by Türkarslan, Ö., Ak, M., Tanyeli, C., Akhmedov, I. M., & Toppare, L. (2007) in Journal of Polymer Science Part A (Türkarslan et al., 2007).
属性
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-11-6-8-13(9-7-11)21-15(22)10-14(16(21)23)24-17(19)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREODRWFXYUFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)




![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)

![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)